Dequalinium chloride

Übersicht

Beschreibung

Dequaliniumchlorid ist ein quaternäres Ammoniumkation und ein Bolaamphiphi, das üblicherweise als Dichloridsalz erhältlich ist. Es wird aufgrund seiner breiten antibakteriellen und antimykotischen Eigenschaften weit verbreitet als Antiseptikum und Desinfektionsmittel eingesetzt . Die Verbindung ist bekannt für ihre Wirksamkeit bei der Behandlung von Infektionen im Mund, Rachen und der Vagina .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Dequaliniumchlorid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 1,10-Decandiol mit p-Nitrobenzolsulfonylchlorid zur Bildung eines Zwischenprodukts beinhaltet, das anschließend einer Kondensation mit 4-Amino-Chinaldin unterzogen wird . Das Endprodukt wird durch Umkristallisation aus einem Lösungsmittelgemisch gewonnen .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Dequaliniumchlorid hergestellt, indem eine Verbindung der Formel II zu einer Lösung, die Chloridionen in Wasser enthält, hinzugefügt wird, gefolgt von der Zugabe eines Oxidationsmittels . Die Reaktionsmischung wird dann abgekühlt, und das Produkt wird kristallisiert, filtriert und getrocknet, um Dequaliniumchlorid mit hoher Ausbeute und Reinheit zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dequalinium chloride can be synthesized through a multi-step process involving the reaction of 1,10-decanediol with p-nitrobenzenesulfonyl chloride to form an intermediate, which is then subjected to condensation with 4-aminoquinaldine . The final product is obtained through recrystallization using a mixed solvent .

Industrial Production Methods

In industrial settings, this compound is produced by adding a compound of formula II to a solution containing chloride ions in water, followed by the addition of an oxidant . The reaction mixture is then cooled, and the product is crystallized, filtered, and dried to obtain this compound with high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dequaliniumchlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Zugabe eines Oxidationsmittels zur Reaktionsmischung.

Substitution: Die Chloridionen in der Verbindung können durch andere Halogene wie Bromid oder Iodid substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Werden im Oxidationsschritt verwendet, um die Bildung von Dequaliniumchlorid zu ermöglichen.

Halogene: Werden in Substitutionsreaktionen verwendet, um Chloridionen durch andere Halogene zu ersetzen.

Hauptprodukte, die gebildet werden

Dequaliniumbromid: Entsteht durch Substitution von Chloridionen durch Bromid.

Dequaliniumiodid: Entsteht durch Substitution von Chloridionen durch Iodid.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Dequalinium chloride is primarily recognized for its effectiveness against a range of pathogens, including bacteria, fungi, and protozoa. Its applications include:

- Bacterial Vaginosis Treatment : Clinical trials have demonstrated that this compound is as effective as metronidazole for treating bacterial vaginosis. In a randomized trial involving 151 patients, this compound showed a clinical cure rate of 92.8%, comparable to 93.2% for metronidazole, with better tolerability reported by patients .

- Vulvovaginal Infections : this compound is also used for treating various vulvovaginal infections, showing safety and efficacy in multiple studies . It has been found particularly beneficial for patients with recalcitrant infections that do not respond to standard treatments .

- Sore Throat Lozenges : The compound serves as an active ingredient in lozenges designed to alleviate sore throat symptoms, leveraging its antimicrobial properties to combat infections in the oral cavity .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Recalcitrant Trichomonas Treatment : An 18-year-old female patient with persistent trichomoniasis was successfully treated with this compound after failing multiple standard therapies. This case highlights the compound's potential as a second-line treatment option for resistant infections .

- Clinical Trials on Efficacy : In a study involving over 3000 women treated with various formulations of this compound for vaginal infections, significant improvements were noted in clinical outcomes compared to placebo groups. The overall tolerability was rated highly by participants .

Comparative Efficacy Table

The following table summarizes the efficacy of this compound compared to other common treatments for bacterial vaginosis:

| Treatment | Clinical Cure Rate (%) | Tolerability Rating (%) | Adverse Events |

|---|---|---|---|

| This compound | 92.8 | 60 | Lower than metronidazole |

| Metronidazole | 93.2 | 38.9 | Higher adverse events reported |

Wirkmechanismus

Dequalinium chloride exerts its effects by increasing bacterial cell permeability, leading to the loss of enzyme activity and subsequent cell death . It targets multiple molecular pathways, including the inhibition of protein kinase C and modulation of calcium-activated potassium channels . Additionally, it interacts with various multidrug transporters and transcriptional regulators in bacteria .

Vergleich Mit ähnlichen Verbindungen

Dequaliniumchlorid ist aufgrund seiner Breitbandaktivität und seiner vielfältigen molekularen Zielstrukturen einzigartig. Zu ähnlichen Verbindungen gehören:

Chlorhexidin: Eine weitere quaternäre Ammoniumverbindung, die als Antiseptikum verwendet wird.

Hexetidin: Ein Phenyl-Derivat mit antiseptischen Eigenschaften.

Povidon-Iod: Ein halogenbasiertes Antiseptikum.

Diese Verbindungen weisen einige Gemeinsamkeiten mit Dequaliniumchlorid auf, unterscheiden sich aber in ihren spezifischen molekularen Zielstrukturen und ihrem Aktivitätsspektrum.

Eigenschaften

CAS-Nummer |

522-51-0 |

|---|---|

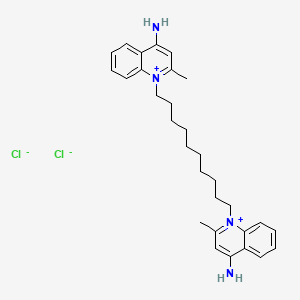

Molekularformel |

C30H40ClN4+ |

Molekulargewicht |

492.1 g/mol |

IUPAC-Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;chloride |

InChI |

InChI=1S/C30H38N4.ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;1H/p+1 |

InChI-Schlüssel |

IHLKQCODTQXANL-UHFFFAOYSA-O |

SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-].[Cl-] |

Kanonische SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

522-51-0 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

6707-58-0 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Acetate, Dequalinium Chloride, Dequalinium Decamine Dequadin Dequalinium Dequalinium Acetate Dequalinium Chloride Dequalinium Di-10-undecenoate Dequalinium Diacetate Dequalinium Dibromide Dequalinium Dichloride Dequalinium Diiodide Dequalinium Diundecenoate Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Dequalinium Dynexan MHP Dynexan-MHP Evazol Fluomycin Gargilon Gurgellösung Ratiopharm Gurgellösung-ratiopharm Labosept Maltyl Solvidont Sorot |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, ] Dequalinium chloride interacts with the bacterial cytoplasmic membrane, disrupting cellular permeability and leading to protein denaturation. This disrupts vital cellular processes, ultimately causing bacterial death. It also interferes with ribosomal protein synthesis.

A: [, , ] Yes, this compound accumulates in mitochondria, particularly in carcinoma cells, and disrupts cellular energy production by inhibiting mitochondrial enzymes. This can lead to cell death.

A: [, ] this compound acts as a mitochondrial poison, primarily targeting carcinoma cells. It accumulates in their mitochondria and disrupts energy production, leading to cell death.

ANone: The molecular formula of this compound is C40H40Cl2N4. Its molecular weight is 627.67 g/mol.

A: [, ] Yes, researchers have employed techniques like nuclear magnetic resonance (NMR) spectroscopy and spectrophotometry to characterize this compound. NMR studies have been used to identify impurities in commercial samples []. Spectrophotometry, particularly in the UV-Vis range, is useful for quantitative analysis [, ].

ANone: this compound is not primarily known for its catalytic properties. Its applications primarily stem from its antimicrobial and potential anticancer activities.

ANone: The provided research does not offer detailed insights into computational studies or QSAR models for this compound.

A: [] Two quinolinium rings connected by a long bridging group are crucial for this compound's inhibitory activity. Modifications to these features could impact its potency and selectivity.

A: [] A long bridging group is necessary for optimal inhibition of electron transport activity. Shortening the bridge might reduce its ability to interact with its target.

A: this compound is commonly formulated as vaginal tablets [, , ]. While generally stable, specific formulation strategies might be employed to further enhance its stability, solubility, or bioavailability, though details are not provided in the research.

A: [, ] this compound exhibits low systemic absorption following vaginal administration, making it a suitable option for local treatment.

A: Researchers have utilized various methods to assess this compound's efficacy: * In vitro studies: Inhibition of bacterial growth [], assessment of effects on cancer cell lines [, , ]. * In vivo studies: Examining tumor growth inhibition in animal models [, , ]. * Clinical trials: Evaluating this compound's effectiveness in treating bacterial vaginosis and other vaginal infections [, , , , ].

A: [, ] this compound's multiple modes of action make the development of resistance less likely compared to traditional antibiotics.

A: this compound is generally considered safe for topical use [, , ]. It has a long history of clinical use, and serious adverse events are rare.

A: The provided research focuses on the topical application of this compound, particularly for vaginal infections [, , , , ]. Further research might explore targeted drug delivery strategies for other applications.

ANone: The research primarily focuses on the therapeutic aspects of this compound. While some studies mention monitoring treatment response through clinical and microbiological assessments, specific biomarkers are not extensively discussed.

A: High-performance liquid chromatography (HPLC) [, , , ] is widely used for the quantitative analysis of this compound in various formulations.

A: Researchers also utilize techniques like spectrophotometry [], microemulsion liquid chromatography [], and capillary electrophoresis [] to analyze this compound in different matrices.

ANone: The provided research does not offer specific insights into the environmental impact or degradation pathways of this compound.

A: [] Analytical methods for this compound, such as HPLC, undergo validation procedures to ensure accuracy, precision, and specificity.

A: [] this compound, as a pharmaceutical product, is subject to rigorous quality control measures during development, manufacturing, and distribution to maintain consistency, safety, and efficacy.

ANone: The research primarily focuses on this compound's antimicrobial and anticancer properties. Specific details regarding its immunogenicity or potential to elicit immunological responses are not elaborated upon.

ANone: The provided research does not offer specific information about this compound's interactions with drug transporters.

ANone: Specific interactions of this compound with drug-metabolizing enzymes are not extensively discussed in the research.

A: [, , , , ] Yes, alternatives for vaginal infections include metronidazole, clindamycin, and other antiseptics like povidone iodine. The choice of treatment depends on the specific infection, patient factors, and resistance patterns.

ANone: The provided research does not discuss specific strategies for recycling or waste management of this compound.

ANone: The research highlights the use of standard laboratory techniques and resources like cell cultures, animal models, and analytical instruments like HPLC for studying this compound.

A: [, ] this compound has been used as an antiseptic for over 50 years. Its potential as an anticancer agent and effectiveness against drug-resistant bacteria are more recent areas of research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.